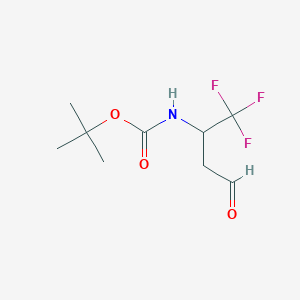
3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid
Vue d'ensemble
Description
3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid: is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of bromine and fluorine atoms, which contribute to its reactivity and functionality. This compound is often used in research and development due to its potential in drug synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid typically involves the bromination of 4-(difluoromethoxy)phenylacetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the phenyl ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the phenyl ring.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 3,5-diamino-4-(difluoromethoxy)phenylacetic acid or 3,5-dithiocyanato-4-(difluoromethoxy)phenylacetic acid can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry: 3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. Its unique structure allows for the creation of novel drug candidates with improved efficacy and selectivity.
Industry: The compound is also utilized in material science for the development of advanced materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In drug development, it may act by inhibiting or modulating the activity of target enzymes, leading to therapeutic effects . The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
- 3,5-Dibromo-4-methylphenol
- 2,5-Dibromo-4-(difluoromethoxy)phenylacetic acid
- 3,4-Dibromo-5-(difluoromethoxy)phenylacetic acid
Comparison: Compared to similar compounds, 3,5-Dibromo-4-(difluoromethoxy)phenylacetic acid is unique due to the specific positioning of the bromine and difluoromethoxy groups, which influence its reactivity and interaction with other molecules. This unique structure makes it particularly valuable in applications requiring high specificity and reactivity .
Propriétés
IUPAC Name |
2-[3,5-dibromo-4-(difluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F2O3/c10-5-1-4(3-7(14)15)2-6(11)8(5)16-9(12)13/h1-2,9H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQROWPWOGUTQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(F)F)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3,8-Dichloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1412481.png)
![2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid](/img/structure/B1412482.png)
![Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate](/img/structure/B1412483.png)



![N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1412493.png)
